molecular formula C18H17ClNO5+ B12110808 6-chloro-1-[3-(4-methoxyphenoxy)propyl]-6H-3,1-benzoxazin-1-ium-2,4-dione

6-chloro-1-[3-(4-methoxyphenoxy)propyl]-6H-3,1-benzoxazin-1-ium-2,4-dione

Cat. No.: B12110808
M. Wt: 362.8 g/mol
InChI Key: AMMMZWFQDHHPRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-1-[3-(4-methoxyphenoxy)propyl]-6H-3,1-benzoxazin-1-ium-2,4-dione is a complex organic compound characterized by its unique benzoxazinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1-[3-(4-methoxyphenoxy)propyl]-6H-3,1-benzoxazin-1-ium-2,4-dione typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 4-methoxyphenol and 3-chloropropylamine.

    Formation of Intermediate: 4-methoxyphenol reacts with 3-chloropropylamine under basic conditions to form 3-(4-methoxyphenoxy)propylamine.

    Cyclization: The intermediate is then subjected to cyclization with phosgene or a phosgene equivalent to form the benzoxazinone ring.

    Chlorination: Finally, the compound is chlorinated using thionyl chloride or another chlorinating agent to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the benzoxazinone ring, potentially opening it to form simpler amine derivatives.

    Substitution: The chlorine atom in the compound is reactive and can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoxazinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-chloro-1-[3-(4-methoxyphenoxy)propyl]-6H-3,1-benzoxazin-1-ium-2,4-dione is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of anti-inflammatory and anticancer research.

Medicine

Medically, the compound’s derivatives are explored for their pharmacological properties. The benzoxazinone core is known for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In industry, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of 6-chloro-1-[3-(4-methoxyphenoxy)propyl]-6H-3,1-benzoxazin-1-ium-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-1-[3-(4-hydroxyphenoxy)propyl]-6H-3,1-benzoxazin-1-ium-2,4-dione: Similar structure but with a hydroxy group instead of a methoxy group.

    6-chloro-1-[3-(4-ethoxyphenoxy)propyl]-6H-3,1-benzoxazin-1-ium-2,4-dione: Similar structure but with an ethoxy group instead of a methoxy group.

    6-chloro-1-[3-(4-methylphenoxy)propyl]-6H-3,1-benzoxazin-1-ium-2,4-dione: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

The uniqueness of 6-chloro-1-[3-(4-methoxyphenoxy)propyl]-6H-3,1-benzoxazin-1-ium-2,4-dione lies in its methoxy group, which can influence its reactivity and interaction with biological targets. This functional group can enhance the compound’s solubility and bioavailability, making it a valuable candidate for further research and development in various fields.

Properties

Molecular Formula

C18H17ClNO5+

Molecular Weight

362.8 g/mol

IUPAC Name

6-chloro-1-[3-(4-methoxyphenoxy)propyl]-6H-3,1-benzoxazin-1-ium-2,4-dione

InChI

InChI=1S/C18H17ClNO5/c1-23-13-4-6-14(7-5-13)24-10-2-9-20-16-8-3-12(19)11-15(16)17(21)25-18(20)22/h3-8,11-12H,2,9-10H2,1H3/q+1

InChI Key

AMMMZWFQDHHPRE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCCC[N+]2=C3C=CC(C=C3C(=O)OC2=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.